4-(4-BROMOBENZENESULFONYL)-N,N-DIETHYLQUINOLINE-3-CARBOXAMIDE
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Description
The compound “4-((4-bromophenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide” seems to be a complex organic molecule. It likely contains a quinoline backbone, a common structure in many pharmaceuticals, with a sulfonyl functional group attached to a bromophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile on the carbon atoms of the aromatic ring .Chemical Reactions Analysis
The compound likely undergoes reactions typical of its functional groups. For example, the sulfonyl group might participate in substitution reactions .Scientific Research Applications
Carbonic Anhydrase Inhibitors
Aromatic sulfonamide inhibitors, including compounds similar in function to the sulfonyl group in the specified chemical, have been studied for their inhibition of carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory concentrations across different isoenzymes, suggesting potential applications in medical and biochemical research for conditions where carbonic anhydrase activity is a factor (Supuran et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of 4-bromo-1,2-dihydroisoquinolines via a rhodium-catalyzed reaction has been described, which is relevant due to the structural similarity with the compound . This process involves the formation of bromonium ylides, demonstrating an application in synthetic chemistry for creating complex heterocyclic structures (He et al., 2016).
Anticancer Activity
Research on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown significant cytotoxic activity against various human cancer cell lines, highlighting the utility of sulfonamide and quinoline derivatives in developing potential anticancer agents. These findings may provide insight into designing new compounds with enhanced anticancer properties (Ravichandiran et al., 2019).
Modulation of Antibiotic Activity
A study on 4-(Phenylsulfonyl) morpholine demonstrated its potential in modulating the activity of antibiotics against multidrug-resistant strains of various microorganisms. This research suggests applications in combating antibiotic resistance, a growing concern in medical science (Oliveira et al., 2015).
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-3-23(4-2)20(24)17-13-22-18-8-6-5-7-16(18)19(17)27(25,26)15-11-9-14(21)10-12-15/h5-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAHYQWJNGGKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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